molecular formula C10H19ClN4 B12348190 N~3~-cyclohexyl-1-methyl-1H-pyrazole-3,4-diamine CAS No. 1431965-82-0

N~3~-cyclohexyl-1-methyl-1H-pyrazole-3,4-diamine

Cat. No.: B12348190
CAS No.: 1431965-82-0
M. Wt: 230.74 g/mol
InChI Key: AGEWCYMIVAEPAB-UHFFFAOYSA-N
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Description

N~3~-cyclohexyl-1-methyl-1H-pyrazole-3,4-diamine is a chemical compound with the molecular formula C10H18N4. It is a member of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by the presence of a cyclohexyl group and a methyl group attached to the pyrazole ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-cyclohexyl-1-methyl-1H-pyrazole-3,4-diamine typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclohexylhydrazine with 1-methyl-3,4-diaminopyrazole under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N~3~-cyclohexyl-1-methyl-1H-pyrazole-3,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~3~-cyclohexyl-1-methyl-1H-pyrazole-3,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N3-cyclohexyl-1-methyl-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved in its mechanism of action are often related to its structural features, such as the presence of the cyclohexyl and methyl groups, which influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~3~-cyclohexyl-1-methyl-1H-pyrazole-3,4-diamine is unique due to the combination of the cyclohexyl and methyl groups attached to the pyrazole ring. This unique structure imparts specific chemical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and biological activity .

Properties

CAS No.

1431965-82-0

Molecular Formula

C10H19ClN4

Molecular Weight

230.74 g/mol

IUPAC Name

3-N-cyclohexyl-1-methylpyrazole-3,4-diamine;hydrochloride

InChI

InChI=1S/C10H18N4.ClH/c1-14-7-9(11)10(13-14)12-8-5-3-2-4-6-8;/h7-8H,2-6,11H2,1H3,(H,12,13);1H

InChI Key

AGEWCYMIVAEPAB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)NC2CCCCC2)N.Cl

Origin of Product

United States

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